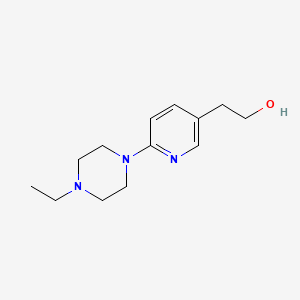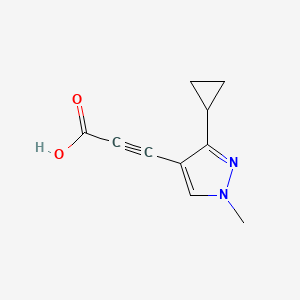
3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can interact with various enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid can be compared with other similar compounds, such as:
- 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid These compounds share structural similarities but differ in their substituents and functional groups, which can influence their reactivity and biological activities. The unique cyclopropyl group in this compound distinguishes it from other pyrazole derivatives, potentially contributing to its unique properties and applications .
Properties
CAS No. |
1354706-50-5 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-8(4-5-9(13)14)10(11-12)7-2-3-7/h6-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
BZOYZSRSQFLQFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
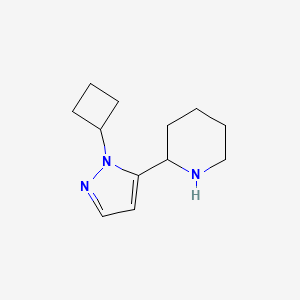
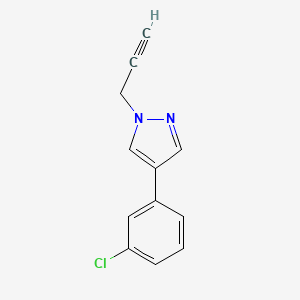
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11791914.png)
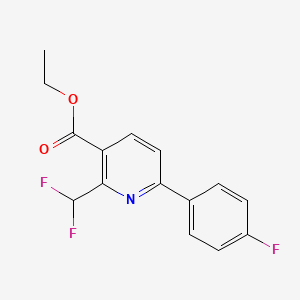
![2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole](/img/structure/B11791925.png)
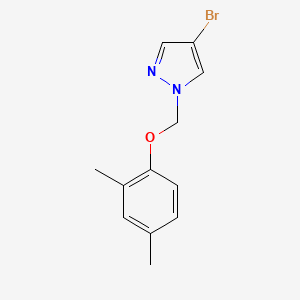
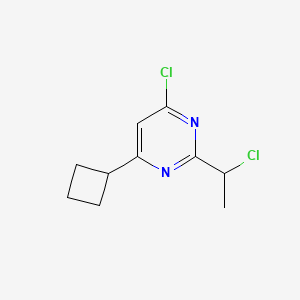
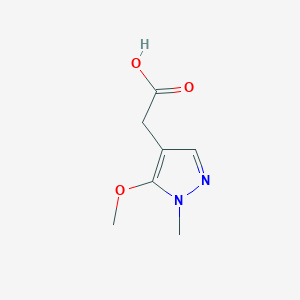
![1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11791940.png)
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)
